molecular formula C16H14FN5O2 B2770985 4-(5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)morpholine CAS No. 2034244-46-5

4-(5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)morpholine

Cat. No.: B2770985
CAS No.: 2034244-46-5
M. Wt: 327.319
InChI Key: VGJQPKDFGKJIGO-UHFFFAOYSA-N
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Description

4-(5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)morpholine is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates a 1,2,4-oxadiazole heterocycle, a scaffold renowned for its versatility and broad spectrum of biological activities, often serving as a bioisostere for ester and amide functionalities to enhance metabolic stability . The structural framework, which combines a fluorophenyl-oxadiazole core with a pyrimidine-morpholine system, is frequently explored in the development of kinase inhibitors and other targeted therapeutic agents . Researchers investigate this compound and its analogs primarily in oncology and enzyme inhibition studies. The morpholine ring is a common pharmacophore known to improve aqueous solubility and influence receptor binding, while the pyrimidine ring is a prevalent hinge-binding motif in many kinase targets . The 1,2,4-oxadiazole unit is a privileged structure in pharmaceuticals, found in several approved drugs and known to confer stability and diverse pharmacological properties . This product is provided for research and development purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product's Certificate of Analysis for specific data on purity, identity, and handling instructions.

Properties

IUPAC Name

4-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O2/c17-13-4-2-1-3-11(13)14-20-16(24-21-14)12-9-18-10-19-15(12)22-5-7-23-8-6-22/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJQPKDFGKJIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 2-fluorobenzohydrazide with cyanogen bromide under basic conditions to form the 1,2,4-oxadiazole ring.

    Pyrimidine ring synthesis: The oxadiazole intermediate is then reacted with a suitable pyrimidine precursor, such as 4-chloropyrimidine, under nucleophilic substitution conditions.

    Morpholine attachment: Finally, the pyrimidine-oxadiazole intermediate is reacted with morpholine under basic conditions to attach the morpholine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in basic conditions, or electrophiles like alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the fluorophenyl or oxadiazole rings, while reduction may lead to the formation of reduced derivatives of the pyrimidine ring.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • The oxadiazole and pyrimidine derivatives have been studied for their potential as anticancer agents. Research indicates that similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
  • Antimicrobial Properties :
    • Compounds with oxadiazole and morpholine structures have shown promise as antimicrobial agents against various bacterial strains. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
  • Central Nervous System Disorders :
    • Morpholine derivatives are explored for their neuroprotective effects and potential use in treating neurological disorders. The ability to cross the blood-brain barrier makes this class of compounds particularly attractive for CNS-targeted therapies .

Case Study 1: Anticancer Properties

A study investigated the anticancer efficacy of various oxadiazole derivatives, including those structurally related to 4-(5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)morpholine). Results indicated significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Activity

Research on similar morpholine derivatives revealed effective antimicrobial activity against Gram-positive and Gram-negative bacteria. The studies highlighted the importance of the oxadiazole moiety in enhancing antimicrobial potency through specific interactions with bacterial enzymes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Key factors influencing activity include:

  • Fluorination : The presence of fluorine atoms can enhance metabolic stability and lipophilicity.
  • Pyrimidine Substituents : Variations in substituents on the pyrimidine ring can lead to significant changes in biological activity.

Data Table: Summary of Biological Activities

Activity TypeCompound StructureObserved EffectReference
AnticancerOxadiazole derivativesCytotoxicity against cancer cells
AntimicrobialMorpholine derivativesInhibition of bacterial growth
NeuroprotectiveMorpholine-based compoundsProtection against neuronal damage

Mechanism of Action

The mechanism of action of 4-(5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Thiomorpholine Analog: 4-{5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}thiomorpholine

  • Structure : Replaces the morpholine oxygen with sulfur (thiomorpholine).
  • Molecular Formula : C₁₆H₁₂FN₅O₂S
  • Molecular Weight : 357.36 g/mol .
  • Reduced hydrogen-bonding capacity compared to morpholine may affect target interactions.

Patented Fluorophenyl-Morpholine Derivatives ()

  • Example 1 : (4aR)-1-[[2,3-difluoro-4-(morpholin-4-ylmethyl)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide
    • Structural Features : Difluorophenyl group, trifluoromethyl substituents, and a pyrrolopyridazine core.
    • Implications : Increased fluorine content enhances metabolic stability; the bulky pyrrolopyridazine system may target kinases or proteases.

Reference Standards with Fluorophenyl-Morpholine Motifs ()

Compound ID Structure Features Molecular Formula Molecular Weight (g/mol) Key Substituents
MM3300.08 3-Fluoro-4-(4-morpholinyl)phenyl, oxazolidinone C₁₅H₁₅ClFN₂O₃ 341.75 Chloromethyl, oxazolidinone
MM3300.09 3-Fluoro-4-(4-morpholinyl)phenyl, isoindole C₂₂H₂₀FN₃O₄ 433.42 Isoindole-dione, extended π-system
MM3300.18 3-Fluoro-4-(4-morpholinyl)phenyl, carbamate C₁₉H₂₀FN₂O₄ 364.38 Benzyl carbamate

Key Observations :

  • Isoindole derivatives (MM3300.09) exhibit planar aromatic systems, likely enhancing intercalation or π-π stacking in biological targets.

Triazole-Containing Analogs ()

  • Compound : N-[(2Z)-4-(3-fluoro-5-morpholin-4-ylphenyl)pyrimidin-2(1H)-ylidene]-4-(3-morpholin-4-yl-1H-1,2,4-triazol-1-yl)aniline
    • Structural Features : Dual morpholine groups, triazole ring, and fluorophenyl-pyrimidine core.
    • Implications : The triazole’s hydrogen-bonding capacity and rigidity may improve target engagement compared to oxadiazole.

Critical Insights :

  • The 2-fluorophenyl group in the query compound balances electronic effects and steric hindrance, optimizing binding to aromatic-rich active sites.
  • Thiomorpholine substitution () trades solubility for membrane permeability, relevant for CNS-targeting agents.
  • Triazole-containing analogs () demonstrate the versatility of nitrogen-rich heterocycles in medicinal chemistry.

Biological Activity

The compound 4-(5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)morpholine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive review of its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C17_{17}H18_{18}FN5_{5}O
  • Molecular Weight : 325.35 g/mol

This compound integrates a 1,2,4-oxadiazole ring with a pyrimidine and a morpholine moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Numerous studies have investigated the anticancer potential of oxadiazole derivatives. The compound has shown promise in targeting various cancer cell lines:

  • Mechanism of Action : The oxadiazole moiety interacts with specific molecular targets involved in cancer cell proliferation and apoptosis. For instance, studies have indicated that compounds containing the oxadiazole structure can inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), leading to reduced cancer cell viability .

Case Study: MCF-7 Cell Line

In vitro studies on the MCF-7 breast cancer cell line demonstrated that the compound increased p53 expression and activated caspase-3, indicating induction of apoptosis. The IC50_{50} value for this compound was reported at approximately 0.65 μM, showcasing its effectiveness against this particular cancer type .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains:

  • Tested Strains : Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli.
  • Results : The compound exhibited significant antibacterial activity comparable to standard antibiotics like gentamicin. Docking studies revealed strong binding affinities to bacterial target proteins .

Summary of Biological Activities

The following table summarizes the biological activities associated with the compound:

Activity Type Target/Cell Line IC50_{50} (μM) Mechanism
AnticancerMCF-70.65Induction of apoptosis via p53/caspase pathway
AntimicrobialS. aureus, E. coliVariesInhibition of bacterial growth

Q & A

Basic: What are the key considerations for designing a synthetic route for 4-(5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)morpholine?

Answer:
The synthesis of this compound requires a modular approach due to its heterocyclic complexity. Key steps include:

  • Heterocycle Assembly : The 1,2,4-oxadiazole ring can be synthesized via cyclization of an amidoxime intermediate with a carboxylic acid derivative under microwave-assisted conditions to enhance yield .
  • Pyrimidine-Morpholine Coupling : Use Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) to attach the morpholine moiety to the pyrimidine core. Solvent choice (e.g., DMF or THF) and temperature control (80–120°C) are critical for regioselectivity .
  • Fluorophenyl Integration : Introduce the 2-fluorophenyl group early via Suzuki-Miyaura coupling to avoid steric hindrance in later stages .
    Validation : Monitor reaction progress using TLC/HPLC and confirm purity (>95%) via reverse-phase HPLC with UV detection at 254 nm .

Advanced: How can discrepancies in biological activity data (e.g., IC₅₀ variability) for this compound be systematically addressed?

Answer:
Contradictions in bioactivity data often arise from experimental variability or target promiscuity. Mitigation strategies include:

  • Standardized Assays : Use cell lines with consistent passage numbers (e.g., HEK-293 or HepG2) and validate assays with positive controls (e.g., doxorubicin for cytotoxicity) .
  • Metabolic Stability Testing : Assess compound stability in liver microsomes (human/rat) to rule out false negatives due to rapid degradation .
  • Off-Target Profiling : Employ kinome-wide screening (e.g., Eurofins KinaseProfiler™) to identify unintended interactions .
    Data Normalization : Report IC₅₀ values relative to internal controls and use at least three independent replicates .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the morpholine ring (δ 3.6–3.8 ppm for N-CH₂) and pyrimidine protons (δ 8.5–9.0 ppm). ¹⁹F NMR (δ -110 to -120 ppm) verifies fluorophenyl integration .
  • Mass Spectrometry : High-resolution ESI-MS (HRMS) should match the molecular formula (C₁₇H₁₄FN₅O₂) within 5 ppm error .
  • X-ray Crystallography : Resolve ambiguous stereochemistry; similar oxadiazole-pyrimidine hybrids have been analyzed in monoclinic P2₁/c space groups .

Advanced: How can computational methods predict the binding mode of this compound to a target protein (e.g., kinase)?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide with a crystal structure (e.g., PDB ID: 3POZ for Aurora kinase). Parameterize the ligand with Gaussian 09 at the B3LYP/6-31G* level for charge assignment .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and hydrogen-bond occupancy (>70%) with catalytic residues (e.g., Lys-Glu salt bridges) .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate ΔGbinding. Compare with experimental Kd values from SPR or ITC .

Basic: What strategies optimize the aqueous solubility of this compound for in vitro assays?

Answer:

  • Co-Solvent Systems : Use DMSO (≤1% v/v) with cyclodextrins (e.g., HP-β-CD) to enhance solubility without cytotoxicity .
  • pH Adjustment : The morpholine nitrogen (pKa ~7.1) allows for salt formation (e.g., HCl salt) at pH 4–5 to improve solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release in cell media .

Advanced: How do substituent variations on the oxadiazole ring impact SAR in kinase inhibition?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Fluorine at the 2-position enhances metabolic stability and π-stacking with kinase hinge regions (e.g., EGFR T790M) .
  • Steric Effects : Bulkier groups (e.g., isopropyl) at R3 reduce activity due to clashes with hydrophobic pockets, as shown in docking studies of analogous triazole derivatives .
  • Bioisosteres : Replace oxadiazole with 1,2,4-triazole to modulate potency; this increases hydrogen-bond donor capacity but may reduce logP .

Basic: What are the critical stability parameters for long-term storage of this compound?

Answer:

  • Temperature : Store at -20°C in amber vials to prevent photodegradation.
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the oxadiazole ring .
  • Purity Monitoring : Reassay purity every 6 months via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Advanced: How can crystallographic data resolve conformational flexibility in the morpholine-pyrimidine linkage?

Answer:

  • Torsion Angle Analysis : X-ray structures of related morpholine derivatives show a preferred chair conformation with C-N-C-C torsion angles of 60–70° .
  • Hirshfeld Surfaces : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to explain packing motifs .
  • DFT Calculations : Compare experimental (X-ray) and computed (B3LYP/6-311+G**) geometries to identify strain in the morpholine ring .

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